1-(Oxolan-2-yloxy)propan-2-one
Description
1-(Oxolan-2-yloxy)propan-2-one (CAS: 53343-13-8), also known as 1-(tetrahydropyran-2-yloxy)acetone, is a ketone derivative featuring a tetrahydrofuran (oxolane) ring linked via an ether oxygen to a propan-2-one (acetone) moiety. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.197 g/mol .
Properties
CAS No. |
199458-75-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(oxolan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-10-7-3-2-4-9-7/h7H,2-5H2,1H3 |
InChI Key |
CZFBXUSGYCBFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1CCCO1 |
Canonical SMILES |
CC(=O)COC1CCCO1 |
Synonyms |
2-Propanone, 1-[(tetrahydro-2-furanyl)oxy]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Propan-2-one derivatives are diverse, with substituents influencing their physical, chemical, and application-specific properties. Below is a comparative analysis of key compounds:
Physical and Spectral Properties
- IR/NMR Data : The phenylsulfonyl derivative () shows a broad IR peak at 3486 cm⁻¹ (O–H stretch in intermediates) and distinct ¹H/¹³C NMR shifts for sulfonyl and allyloxy groups . The target compound’s ether linkage would exhibit characteristic C–O–C stretches (~1100 cm⁻¹) and acetone carbonyl peaks (~1700 cm⁻¹).
- Thermal Stability : Bulky substituents (e.g., tert-butyl in ) improve thermal stability, whereas strained oxetane derivatives () may decompose under harsh conditions.
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